molecular formula C23H36BN3O5 B13343481 N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide CAS No. 397843-94-6

N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide

Cat. No.: B13343481
CAS No.: 397843-94-6
M. Wt: 445.4 g/mol
InChI Key: RNRDAVICEOALCK-UHFFFAOYSA-N
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Description

(3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)-5-(isopropylcarbamoyl)phenyl)boronic acid: is a complex organic compound that features a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions. This compound’s unique structure, which includes cyclohexylamino and isopropylcarbamoyl groups, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)-5-(isopropylcarbamoyl)phenyl)boronic acid typically involves multiple steps:

    Formation of the Cyclohexylamino Intermediate: This step involves the reaction of cyclohexylamine with a suitable acylating agent to form the cyclohexylamino group.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced through a reaction involving a boron-containing reagent, such as boronic acid or boronate ester.

    Coupling Reactions: The final compound is formed through coupling reactions that link the various functional groups together under controlled conditions, often using catalysts like palladium.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, to form boronic esters or borates.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule, potentially converting them to alcohols.

    Substitution: The compound can participate in substitution reactions, especially at the amide and carbamoyl groups, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic esters, while reduction could produce alcohol derivatives.

Scientific Research Applications

(3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)-5-(isopropylcarbamoyl)phenyl)boronic acid: has a wide range of applications in scientific research:

    Chemistry: It is used in organic synthesis, particularly in Suzuki coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used as a probe or inhibitor in biochemical assays due to its ability to interact with specific enzymes or proteins.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols or other nucleophiles, making it a useful tool in enzyme inhibition or protein labeling. The cyclohexylamino and isopropylcarbamoyl groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid compound used in similar applications but lacks the additional functional groups.

    Cyclohexylamine Derivatives: Compounds that feature the cyclohexylamino group but do not contain the boronic acid functionality.

    Isopropylcarbamoyl Compounds: These compounds contain the isopropylcarbamoyl group but differ in other structural aspects.

Uniqueness

What sets (3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)-5-(isopropylcarbamoyl)phenyl)boronic acid apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions or reactions that simpler compounds cannot achieve.

Properties

CAS No.

397843-94-6

Molecular Formula

C23H36BN3O5

Molecular Weight

445.4 g/mol

IUPAC Name

[3-[acetyl-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-(propan-2-ylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C23H36BN3O5/c1-14(2)21(23(30)26-19-9-7-6-8-10-19)27(16(5)28)20-12-17(22(29)25-15(3)4)11-18(13-20)24(31)32/h11-15,19,21,31-32H,6-10H2,1-5H3,(H,25,29)(H,26,30)

InChI Key

RNRDAVICEOALCK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)N(C(C(C)C)C(=O)NC2CCCCC2)C(=O)C)C(=O)NC(C)C)(O)O

Origin of Product

United States

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